3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 299.39 g/mol. This compound features a pyrrolidine ring, a benzofuran moiety, and a thiophene group, which contribute to its unique chemical properties and biological activities.
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen in its pyrrolidine structure. It is also categorized under compounds with potential pharmaceutical applications, particularly in the development of new therapeutic agents targeting various biological pathways. The synthesis and characterization of such compounds are critical for advancing drug discovery efforts.
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine typically involves several key steps:
The molecular structure of 3-(2,3-dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine can be represented using various structural formulas:
InChI=1S/C17H17NO2S/c19-17(15-5-8-21-11-15)18-6-3-14(10-18)12-1-2-16-13(9-12)4-7-20-16/h1-2,5,8-9,11,14H,3-4,6-7,10H2
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CSC=C4
These notations provide insight into the connectivity and stereochemistry of the molecule, which is crucial for understanding its reactivity and interaction with biological targets.
The compound exhibits a complex arrangement that includes:
The reactivity of 3-(2,3-dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine can be explored through various chemical transformations:
These reactions highlight the compound's versatility in synthetic applications.
The mechanism of action for 3-(2,3-dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine is likely multifaceted due to its structural complexity. Potential mechanisms include:
Research into its precise mechanisms is ongoing but suggests promising therapeutic applications.
The physical properties of 3-(2,3-dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-y)benzoyl]pyrrolidine include:
The chemical properties are characterized by:
The compound has several potential applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: